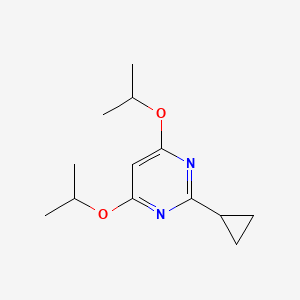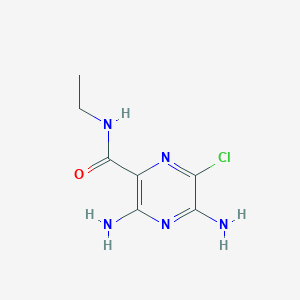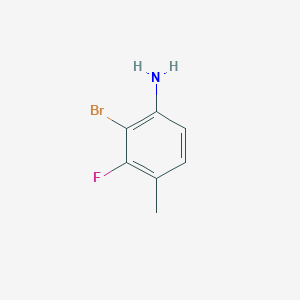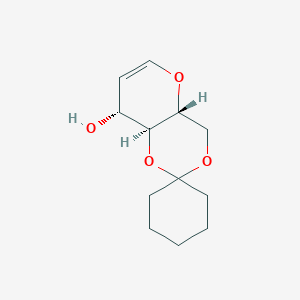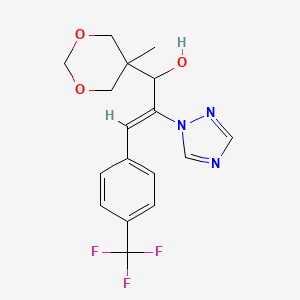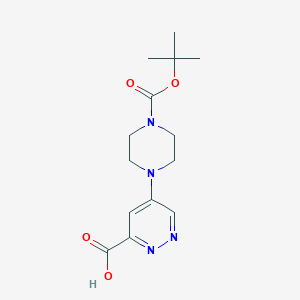
5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid typically involves the reaction of 4-(tert-butoxycarbonyl)piperazine with pyridazine-3-carboxylic acid under controlled conditions. The tert-butoxycarbonyl group serves as a protecting group for the piperazine nitrogen, allowing for selective reactions at other sites on the molecule.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridazine ring or the piperazine substituents.
Substitution: The tert-butoxycarbonyl group can be removed or substituted with other functional groups under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for drug development.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can bind to specific sites on these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of pyridazine.
5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)picolinic acid: Contains a picolinic acid group instead of pyridazine.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Features an aminopyridine group.
Uniqueness
The uniqueness of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid lies in its combination of the piperazine and pyridazine rings, which provides distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C14H20N4O4 |
|---|---|
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)10-8-11(12(19)20)16-15-9-10/h8-9H,4-7H2,1-3H3,(H,19,20) |
Clave InChI |
MJYXUDTVPHAYIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



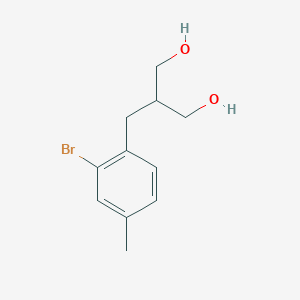
![[1,2,4]Triazolo[4,3-b]pyridazin-7-amine](/img/structure/B13097252.png)
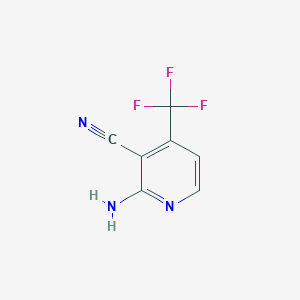
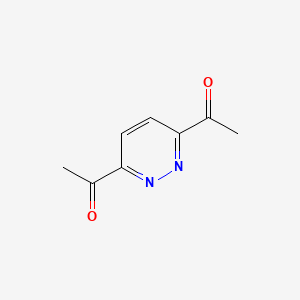
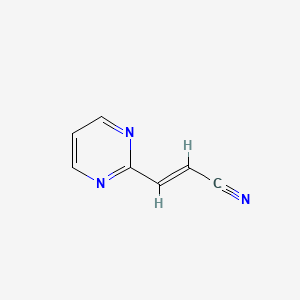
![11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13097292.png)
![3-Methylisoxazolo[3,4-d]pyridazin-7-ol](/img/structure/B13097304.png)
